molecular formula C10H24N2O2 B12426841 Ethambutol-d4

Ethambutol-d4

Cat. No.: B12426841
M. Wt: 208.33 g/mol
InChI Key: AEUTYOVWOVBAKS-WEJHBSKUSA-N
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Description

Ethambutol-d4 is a useful research compound. Its molecular formula is C10H24N2O2 and its molecular weight is 208.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H24N2O2

Molecular Weight

208.33 g/mol

IUPAC Name

(2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol

InChI

InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2

InChI Key

AEUTYOVWOVBAKS-WEJHBSKUSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H](CC)CO)N[C@@H](CC)CO

Canonical SMILES

CCC(CO)NCCNC(CC)CO

Origin of Product

United States

Contextual Foundations of Isotopic Labeling in Pharmaceutical Research

Significance of Stable Isotope Incorporation in Drug Discovery and Development Methodologies

Stable isotope labeling is a pivotal technique in pharmaceutical sciences, offering a detailed view of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comchemicalsknowledgehub.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them exceptionally safe for use in clinical studies, including those involving vulnerable populations. metsol.com The slight increase in mass due to the incorporated isotope allows these labeled molecules to be distinguished from their non-labeled counterparts by mass spectrometry, a cornerstone of bioanalytical chemistry. metsol.comadesisinc.com

This ability to differentiate and track molecules is fundamental to:

Pharmacokinetic (PK) Studies: Determining how a drug moves through the body is crucial for establishing its efficacy and safety profile. adesisinc.comwikipedia.org

Metabolism Studies: Identifying how and where a drug is broken down by the body helps in understanding potential drug-drug interactions and the formation of active or toxic metabolites. musechem.comchemicalsknowledgehub.com

Quantitative Analysis: Labeled compounds are widely used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug in biological matrices like plasma. core.ac.ukresearchgate.net

Rationale for Deuterium Substitution in Research

Deuterium, a stable isotope of hydrogen with an additional neutron, is of particular interest in pharmaceutical research. uniupo.itassumption.edu The substitution of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a molecule's properties due to the kinetic isotope effect (KIE). assumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Since the breaking of C-H bonds is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 family, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down this process. assumption.edunih.govnih.gov

This strategic deuteration can lead to:

Improved Metabolic Stability: A reduced rate of metabolism can increase a drug's half-life and exposure in the body. uniupo.itclearsynth.com

Reduced Formation of Unwanted Metabolites: By blocking a specific metabolic pathway, deuteration can prevent the formation of metabolites that may be toxic or inactive. nih.gov

Enhanced Therapeutic Profile: The improved pharmacokinetic properties can potentially lead to a more favorable efficacy and safety profile. uniupo.iteurekalert.org

Evolution of Deuterated Compounds as Research Tools

The use of deuterium in scientific research dates back to the mid-20th century. assumption.eduassumption.edu Initially, deuterated compounds were primarily used as internal standards for analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry, where their distinct mass and magnetic properties allowed for precise quantification and mechanistic studies. assumption.eduassumption.edu

Over time, the application of deuteration evolved from a simple analytical tool to a strategic approach in drug design. wikipedia.org The concept of the "deuterium switch," where a hydrogen in a known drug is replaced with deuterium to create a new molecular entity with improved properties, gained traction. uniupo.it This strategy culminated in the approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017. wikipedia.orguniupo.it More recently, the focus has expanded to include the de novo design of deuterated drugs, where deuterium is incorporated early in the discovery process to optimize a candidate's profile from the outset. uniupo.it

Overview of Ethambutol (B1671381) as a Parent Compound in Research Contexts

Ethambutol is an antibiotic primarily used in the treatment of tuberculosis. It is a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them directly. wikipedia.org The drug exists as stereoisomers, with the (S,S)-(+)-enantiomer being the one that possesses the significant antitubercular activity. wikipedia.org

Fundamental Principles of Ethambutol Action Relevant to Deuteration Studies

The primary mechanism of action of Ethambutol involves the inhibition of the enzyme arabinosyl transferase. wikipedia.org This enzyme is critical for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. wikipedia.org By inhibiting this enzyme, Ethambutol disrupts the formation of the cell wall, increasing its permeability and ultimately hindering bacterial replication. wikipedia.orgdrugbank.com

The metabolism of Ethambutol in the human body involves oxidation by alcohol dehydrogenase to an aldehyde intermediate, which is then further converted to a dicarboxylic acid derivative. drugbank.comnih.gov Understanding these metabolic pathways is crucial when considering deuteration, as replacing hydrogen atoms at the sites of metabolism could alter the drug's pharmacokinetic profile.

Introduction to Ethambutol-d4 Dihydrochloride (B599025) as a Specialized Research Reagent and Probe

This compound Dihydrochloride is a stable isotope-labeled version of Ethambutol, where four specific hydrogen atoms have been replaced by deuterium atoms. lgcstandards.commedchemexpress.commedchemexpress.com It is synthesized as a dihydrochloride salt to improve its stability and solubility for research applications.

This deuterated analog serves as an essential tool, particularly in the field of bioanalysis. medchemexpress.com Its primary application is as an internal standard for the quantification of Ethambutol in biological samples. core.ac.ukresearchgate.netresearchgate.net In LC-MS/MS methods, a known amount of this compound Dihydrochloride is added to a patient sample (e.g., plasma or serum). core.ac.ukresearchgate.net Because it is chemically identical to the non-labeled drug, it behaves similarly during sample extraction and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled Ethambutol. core.ac.uk This allows for highly accurate and precise measurement of the Ethambutol concentration in the sample, correcting for any variability during the analytical process. researchgate.net Such precise quantification is vital for pharmacokinetic studies and therapeutic drug monitoring. researchgate.netwho.int

Data Tables

Table 1: Chemical Properties of this compound Dihydrochloride

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂D₄Cl₂N₂O₂ lgcstandards.comscbt.com
Molecular Weight 281.26 g/mol lgcstandards.comscbt.com
Isotopic Purity >95% (HPLC) lgcstandards.com
Physical Form Neat Solid lgcstandards.com
Storage Temperature +4°C lgcstandards.com
Alternate CAS Number (Free Base) 1129526-19-7 lgcstandards.comchemsrc.com
Unlabeled CAS Number (Dihydrochloride) 1070-11-7 lgcstandards.com

Advanced Synthetic Methodologies for Ethambutol D4 Dihydrochloride and Deuterated Analogs

Strategic Considerations in Deuterium (B1214612) Incorporation for Ethambutol (B1671381) Derivatives

The synthesis of deuterated Ethambutol, specifically Ethambutol-d4 Dihydrochloride (B599025), requires careful strategic planning to ensure the precise placement and stereochemical integrity of the deuterium atoms. The therapeutic efficacy of Ethambutol is highly dependent on its (S,S)-stereochemistry, making stereocontrol a paramount consideration. acgpubs.org Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter a drug's pharmacokinetic profile by slowing its metabolism without changing its fundamental biological activity. nih.gov This alteration is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more difficult for metabolic enzymes to cleave. mdpi.com

Regioselective Deuteration Approaches in Complex Molecules

Regioselectivity—the control of where the deuterium is placed on the molecule—is a critical challenge in the synthesis of complex deuterated compounds like this compound. nih.gov For Ethambutol, deuteration is typically targeted at the ethylidene bridge connecting the two amino-butanol moieties. Achieving this requires methods that can selectively activate the C-H bonds at these positions without affecting other parts of the molecule.

Several advanced methods for regioselective deuteration are available:

Transition Metal Catalysis : Catalysts based on metals like palladium, ruthenium, and iridium can facilitate hydrogen isotope exchange (HIE) at specific C-H bonds. mdpi.comresearchgate.net These methods can offer high regioselectivity, often directed by existing functional groups within the molecule. For instance, a palladium catalyst might be used to selectively deuterate benzylic sites under mild conditions. mdpi.com

Directing Group Strategies : A directing group can be temporarily installed on the substrate molecule to guide a metal catalyst to a specific C-H bond. This approach allows for deuteration at positions that might otherwise be unreactive.

Acid-Base Catalyzed Exchange : This method is effective for deuterating C-H bonds that are adjacent to activating groups like carbonyls (keto-enol tautomerism) or in electron-rich aromatic systems. researchgate.netmdpi.com For a molecule like Ethambutol, this approach is less suitable for deuterating the ethylidene bridge but can readily exchange the labile protons on the hydroxyl (-OH) and amine (-NH) groups.

Deuteration Method Mechanism Typical Application Selectivity
Acid/Base Catalysis Proton abstraction/additionExchange of labile H on heteroatoms (O-H, N-H); C-H alpha to carbonylsHigh for labile protons
Metal-Catalyzed HIE C-H bond activationAromatic, benzylic, and aliphatic C-H bondsCan be highly regioselective with appropriate catalysts/directing groups
Reductive Deuteration Reduction of functional groups with a deuterium sourceConversion of C=C, C=O bondsDetermined by the position of the reducible group

Stereochemical Control in Deuterated Compound Synthesis

Maintaining the correct stereochemistry is arguably the most critical aspect of synthesizing deuterated Ethambutol. The antitubercular activity of Ethambutol resides almost exclusively in the (S,S)-enantiomer, which is 200-500 times more potent than the (R,R)-enantiomer and the meso-isomer. acgpubs.org Any synthetic route must therefore preserve the two chiral centers at the C2 position of each butanol fragment.

Key strategies for achieving stereochemical control include:

Starting from a Chiral Precursor : The most straightforward approach is to begin the synthesis with the correctly configured chiral precursor, (S)-2-aminobutanol. acgpubs.orggoogle.com By using this starting material, the stereochemistry is established from the outset, and subsequent reaction conditions are chosen to avoid racemization.

Asymmetric Synthesis : This involves creating the chiral centers during the synthesis using chiral catalysts or reagents. For example, asymmetric hydrogenation or amination reactions can be employed to set the desired stereochemistry. Proline-catalyzed α-aminooxylation and α-amination are known methods for creating such chiral centers. acgpubs.org

Stereospecific Reactions : Employing reactions that proceed with a known and predictable stereochemical outcome (e.g., S(_N)2 reactions with inversion of configuration) is crucial. When modifying a chiral center, the mechanism must be well-understood to ensure the final product has the desired configuration.

The synthesis of (S,S)-Ethambutol has been achieved via multiple routes, including palladium-catalyzed stereoselective epoxide opening and using amino alcohols from the chiral pool, all emphasizing the importance of stereocontrol. acgpubs.org

Novel Synthetic Routes to this compound Dihydrochloride

The synthesis of this compound Dihydrochloride can be approached through several modern methodologies that allow for the precise incorporation of deuterium. These routes generally fall into three categories: modifying the existing Ethambutol molecule via H-D exchange, building the molecule from deuterated precursors, or utilizing highly selective enzymatic methods.

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium Exchange (HDE or HIE) is a process where hydrogen atoms on a molecule are swapped for deuterium atoms from a deuterium source, most commonly deuterium oxide (D₂O). wikipedia.org

Labile Proton Exchange : The four protons on the two nitrogen atoms and the two protons on the two oxygen atoms of Ethambutol are "labile" or "exchangeable." They will rapidly exchange with deuterium in the presence of D₂O, often without a catalyst. wikipedia.org This is a simple equilibrium process.

Non-Labile C-H Exchange : Deuterating the carbon backbone, such as the target ethylidene bridge, is more challenging. This requires breaking stronger C-H bonds and typically necessitates catalysts and/or elevated temperatures. wikipedia.org Transition metal catalysts (e.g., Palladium, Ruthenium, Platinum) are often used to activate specific C-H bonds. mdpi.com For instance, a Pd/C-Al-D₂O system represents an environmentally benign method where deuterium gas is generated in situ to facilitate the exchange. mdpi.com The minimum exchange rate for backbone hydrogens often occurs around pH 2.5-2.6. nih.gov

Use of Deuterated Reagents and Precursors in Total Synthesis

A more controlled and common method for producing specifically labeled compounds like this compound is to build them from the ground up using deuterated building blocks. This approach offers unambiguous placement of the deuterium atoms. The classical synthesis of Ethambutol involves the reaction of two equivalents of (S)-2-amino-1-butanol with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. google.comnih.govgoogle.com

To synthesize this compound, this route can be adapted by using a deuterated version of the ethane (B1197151) linker:

Synthetic Scheme: 2 x (S)-2-amino-1-butanol + Cl-CD₂-CD₂-Cl → (S,S)-Ethambutol-d4 + 2 HCl

In this reaction, 1,2-dichloroethane-d4 (B128599) serves as the deuterated precursor. The reaction is typically carried out at elevated temperatures, and the resulting this compound free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid. google.compatsnap.com

Alternatively, deuterated reducing agents can be used to introduce deuterium. For example, a precursor containing a reducible functional group (like an ester or amide) could be treated with a powerful deuterated reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) to form a C-D bond. mdpi.com

Deuterated Reagent Purpose Example Application in Ethambutol Synthesis
1,2-dichloroethane-d4 Deuterated precursorForms the central CD₂-CD₂ bridge of the molecule.
Deuterium Oxide (D₂O) Deuterium sourceUsed in H-D exchange reactions, especially with a catalyst.
Lithium Aluminum Deuteride (LiAlD₄) Reducing agentReduces carbonyls or amides to deuterated alkanes/amines.
Deuterium Gas (D₂) Deuterium sourceUsed in catalytic deuteration/hydrogenation reactions.

Biocatalytic and Chemoenzymatic Deuteration Strategies

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity and is an emerging strategy for deuteration. nih.gov Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity of biocatalysis. researchgate.net

For a molecule like Ethambutol, enzymes could be used in several ways:

Stereoselective Synthesis of Precursors : Enzymes could be used to produce the chiral (S)-2-aminobutanol precursor with very high enantiomeric purity.

Regioselective H-D Exchange : Specific enzymes could potentially catalyze H-D exchange at desired positions on the Ethambutol molecule or a precursor, offering a level of regioselectivity that is difficult to achieve with chemical catalysts.

Kinetic Resolution : An enzyme could be used to selectively react with one enantiomer of a racemic deuterated precursor, allowing for the separation of the desired stereoisomer.

Computer-aided synthesis planning tools are being developed to identify opportunities for integrating enzymatic steps into a synthetic route to improve efficiency and selectivity. researchgate.netresearchgate.net Case studies on planning the synthesis for Ethambutol have demonstrated how enzymatic steps can be applied to introduce stereochemistry effectively. researchgate.net These approaches are promising for creating complex, precisely deuterated molecules under mild, environmentally friendly conditions. nih.gov

Isotopic Purity and Enrichment Techniques for Deuterated Ethambutol

The therapeutic efficacy and safety of deuterated drugs are intrinsically linked to their isotopic purity. For this compound Dihydrochloride, achieving a high degree of deuterium incorporation at specific molecular positions is a critical quality attribute. This necessitates sophisticated analytical techniques to quantify deuterium levels accurately and advanced synthetic control to minimize isotopic impurities.

The precise quantification of deuterium incorporation and the determination of isotopic purity are paramount in the development of deuterated compounds like this compound. Several analytical techniques are employed to ensure that the final product meets stringent quality standards. The primary methods are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bvsalud.orgrsc.org

Mass Spectrometry (MS): This is a cornerstone technique for determining isotopic purity. rsc.org High-resolution mass spectrometry (HRMS) can differentiate between isotopologues—molecules that differ only in their isotopic composition (e.g., Ethambutol-d3 vs. This compound). By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, the relative abundance of each isotopologue can be determined, providing a clear picture of deuterium incorporation. acs.org

For this compound specifically, a gas chromatography-chemical ionization-mass spectrometry (GC-CI-MS) method has been utilized. In this procedure, a tetradeuterated ethambutol standard (this compound) is used. The analysis involves monitoring specific mass fragments, such as the M+1 ions for the di-trimethylsilyl (di-TMS) derivatives of both ethambutol and this compound, to accurately quantify the deuterated compound. iaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for confirming the exact location of deuterium atoms within the molecule. rsc.org

¹H NMR (Proton NMR): In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance or reduction of the corresponding proton signal. This allows for the calculation of the degree of deuteration at each site. nih.gov

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. It is particularly useful for highly enriched compounds where residual proton signals in ¹H NMR are too weak for accurate quantification. sigmaaldrich.com The combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

MethodologyPrincipleKey Information ProvidedApplication to this compound
Mass Spectrometry (MS)Separates ions based on mass-to-charge ratio to determine the relative abundance of different isotopologues.Overall isotopic enrichment (% d4); Distribution of lower isotopologues (d0, d1, d2, d3). nih.govGC-CI-MS is used to monitor specific mass fragments of this compound derivatives for quantification. iaea.org
Nuclear Magnetic Resonance (NMR)Detects nuclear spins in a magnetic field to provide detailed structural information.Confirms the specific location of deuterium atoms; Quantifies site-specific deuterium incorporation. rsc.orgnih.gov¹H NMR can show the reduction of proton signals at the ethylenediimino bridge; ²H NMR can directly quantify the deuterium signal. sigmaaldrich.com

During the synthesis of deuterated compounds, the formation of isotopic impurities is a significant challenge. bvsalud.org These impurities can arise from several sources, including incomplete deuteration of starting materials or reagents, and unintended hydrogen-deuterium (H/D) exchange reactions during the synthesis. nih.gov Controlling these impurities is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

The main types of isotopic impurities include:

Under-deuteration: The presence of molecules with fewer deuterium atoms than the target (e.g., d1, d2, or d3 species in a d4 product). This is often the most significant impurity. nih.govnih.gov

Over-deuteration: Incorporation of more deuterium atoms than intended.

Mis-deuteration (Scrambling): Deuterium atoms incorporated at incorrect positions in the molecule. This can occur due to H/D exchange under certain reaction conditions. acs.orgnih.gov

Strategies to control these impurities focus on careful design and execution of the synthetic route:

High-Purity Starting Materials: The synthesis must begin with deuterated reagents of the highest possible isotopic enrichment. For this compound, this would apply to the deuterated ethylene (B1197577) precursor, such as ethylene-d4 (B1596295) dichloride or a related synthon.

Optimized Reaction Conditions: Reaction parameters such as temperature, pressure, catalysts, and solvents must be carefully controlled to maximize the incorporation of deuterium and prevent unwanted H/D exchange. For instance, using deuterated solvents can help prevent the loss of deuterium from the molecule back to the reaction medium. nih.gov

Selective Synthetic Methods: The choice of reaction is critical. Methods that offer high regio- and stereoselectivity are preferred to ensure deuterium is incorporated only at the desired positions. acs.org Developing synthetic methods that perform with higher precision than standard hydrogen isotope exchange (HIE) reactions is a key goal. researchgate.net

The challenge lies in the fact that isotopic mixtures are typically inseparable using common purification techniques like chromatography, due to the very similar physical properties of the isotopologues. nih.gov Therefore, isotopic purity must be established and controlled throughout the synthetic process rather than being corrected in a final purification step.

Type of Isotopic ImpurityDescriptionPrimary CauseControl Strategy
Under-deuterationMolecule contains fewer deuterium atoms than the target isotopologue (e.g., d3 in a d4 product). nih.govIncomplete deuteration of reagents; Low efficiency of the labeling reaction. nih.govUse of highly enriched deuterated starting materials; Optimization of reaction stoichiometry and conditions.
Over-deuterationMolecule contains more deuterium atoms than intended.Side reactions or H/D exchange with deuterated solvents at non-target sites.Precise control of reaction time and temperature; Use of non-exchanging solvents where possible.
Mis-deuteration (Scrambling)Deuterium is incorporated at an unintended position within the molecule. acs.orgUnwanted H/D exchange reactions catalyzed by acid, base, or metal catalysts. nih.govSelection of highly selective deuteration methods; Avoidance of harsh reaction conditions that promote scrambling.

Ethambutol D4 Dihydrochloride in Mechanistic Biological and Biochemical Elucidation

Applications in Investigating Enzymatic Reaction Mechanisms

The biotransformation of drugs is a critical area of study, and isotope-labeled analogues are invaluable for elucidating the enzymatic processes involved. Ethambutol (B1671381) undergoes metabolism catalyzed by alcohol dehydrogenase, which oxidizes the primary alcohol groups. nih.gov Ethambutol-d4 Dihydrochloride (B599025), with deuterium (B1214612) atoms strategically placed on the ethylenediamine (B42938) bridge, is designed to be a tool for investigating these and other enzymatic reactions.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the KIE is a powerful method for studying enzymatic reaction mechanisms, as it can provide evidence for which bonds are broken or formed during the rate-determining step of a reaction. researchgate.net

In the context of Ethambutol, the primary metabolic pathway involves the oxidation of its alcohol functional groups by alcohol dehydrogenase. nih.gov A deuterated version of Ethambutol where deuterium replaces hydrogen on the carbon atom bearing the alcohol group would be an ideal candidate for KIE studies. The C-D bond is stronger than the C-H bond, and its cleavage is slower. If this oxidation step is rate-limiting, the reaction rate for the deuterated analogue would be significantly slower than that for the unlabeled drug. While this compound Dihydrochloride has deuterium on the ethylenediamine backbone and not on the butanol moiety, other isotopologues could be synthesized for this purpose. Such studies would help confirm the role of alcohol dehydrogenase and provide insight into the transition state of the enzymatic reaction.

The table below illustrates the theoretical application of KIE in studying Ethambutol metabolism.

ParameterDescriptionExpected Outcome with Deuterium Labeling at Reaction SiteMechanistic Insight
Reaction Rate The speed at which Ethambutol is converted to its aldehyde metabolite by alcohol dehydrogenase.A decrease in the reaction rate (a "normal" KIE) if C-H bond cleavage is the rate-limiting step.Confirms that the cleavage of the C-H bond at the alcohol-bearing carbon is a key part of the slowest step in the metabolic cascade.
kH/kD Ratio The ratio of the rate constant for the reaction with the hydrogen-containing compound (kH) to the rate constant for the deuterium-containing compound (kD).A value significantly greater than 1 would indicate a primary KIE.Provides strong evidence that the C-H bond is broken in the transition state of the rate-determining step.

Deuterium Tracing Methodologies for Metabolic Pathway Elucidation

Deuterium's stability as an isotope makes it an excellent tracer for following the metabolic fate of a molecule in biological systems. Unlike radioactive isotopes, deuterium is non-radioactive and can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise tracking of the parent compound and its metabolites through various biological compartments. nih.gov

Stable isotope-labeled internal standards are essential for accurate quantification in pharmacokinetic studies. This compound Dihydrochloride has been documented for its use as an internal standard in the development and validation of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods to measure Ethambutol concentrations in preclinical models. biomedres.us For instance, in a study analyzing Ethambutol levels in rat lung tissue, this compound was used to ensure the precision and accuracy of the measurements. biomedres.us The distinct mass-to-charge ratio (m/z) of the deuterated standard allows it to be distinguished from the unlabeled drug, correcting for variations during sample preparation and analysis.

The following table details the mass spectrometry parameters used in a preclinical study for the detection of Ethambutol and its deuterated internal standard. biomedres.us

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Ethambutol205.1116.1Analyte
This compound209.1120.2Internal Standard

This application in a rat model is a direct example of the use of this compound in preclinical metabolic research, providing the foundation for robust pharmacokinetic modeling.

The core principle of deuterium tracing is to follow the label as the parent drug is metabolized into different chemical entities. When this compound is introduced into a biological system, the deuterium atoms on the ethylenediamine backbone remain intact during the oxidation of the alcohol groups. Consequently, any metabolites that retain this backbone, such as the intermediate aldehyde and the final dicarboxylic acid, will also be labeled with deuterium. nih.gov By using techniques like LC-MS, researchers can screen for these deuterated metabolites, confirming the structural integrity of the molecule's core during biotransformation and identifying novel metabolic products. This methodology allows for a definitive confirmation of metabolic pathways and can help in building a comprehensive picture of a drug's disposition within an organism.

Studies on Drug-Target Interactions and Binding Kinetics at the Molecular Level

The primary mechanism of action for Ethambutol is the inhibition of arabinosyl transferases (specifically EmbA, EmbB, and EmbC), which are critical enzymes for the synthesis of the mycobacterial cell wall. mdpi.com This inhibition disrupts the formation of arabinogalactan, a key structural component. Studies have shown that the binding of Ethambutol to its target is sensitive to pH and ionic strength, suggesting that electrostatic bonds and the drug's charge state are crucial for the interaction. nih.gov The biologically active form appears to be the monohydrochloride, which possesses a single positive charge. nih.gov

More recent research has uncovered additional molecular interactions. One study revealed that Ethambutol can bind to a transcriptional repressor, EtbR, which in turn enhances the susceptibility of Mycobacterium tuberculosis to Isoniazid by repressing the inhA gene. nih.gov Another potential target identified is glutamate (B1630785) racemase (MurI), an enzyme involved in peptidoglycan synthesis, with in silico docking studies suggesting Ethambutol acts as a competitive inhibitor. nih.gov

The use of this compound Dihydrochloride specifically for studying these drug-target interactions has not been reported. The deuterium labels are located on the ethylenediamine bridge, a region that is not thought to be the primary site of interaction with the target enzymes, which likely involves the chiral centers and hydroxyl groups of the butanol side chains. Therefore, this compound is not expected to significantly alter binding affinity or kinetics and is more suited for metabolic studies than for direct investigation of target binding.

Investigation of Degradation Pathways and Chemical Stability in Research Contexts

The study of a drug substance's degradation pathways and its inherent chemical stability is a cornerstone of pharmaceutical research and development. These investigations are critical for identifying potential degradation products, understanding the mechanisms of decomposition, and establishing appropriate storage conditions and shelf life. In the context of mechanistic biological and biochemical elucidation, the use of isotopically labeled compounds, such as this compound Dihydrochloride, can offer profound insights into these processes. While specific research detailing the degradation pathways and chemical stability of this compound Dihydrochloride is not extensively available in publicly accessible literature, the principles of forced degradation studies on the non-deuterated parent compound, Ethambutol Dihydrochloride, provide a framework for how such investigations would be conducted.

Forced degradation studies, or stress testing, involve subjecting a drug substance to conditions more severe than those it would typically encounter during storage and handling. This is done to accelerate the degradation process and generate a comprehensive profile of potential degradation products. Standard stress conditions include exposure to acid, base, oxidation, heat (thermal stress), and light (photolytic stress).

In the investigation of Ethambutol's stability, researchers have subjected the compound to various stressors. researchgate.net These studies are fundamental to developing stability-indicating analytical methods, which are crucial for ensuring the quality and safety of the pharmaceutical product by being able to separate and quantify the active ingredient from its degradation products. researchgate.net

Hydrolytic Degradation: Hydrolysis is a common degradation pathway for pharmaceuticals. To assess the stability of Ethambutol to hydrolysis, studies would typically involve exposing a solution of this compound Dihydrochloride to acidic and basic conditions at elevated temperatures. For instance, refluxing the compound in solutions of hydrochloric acid or sodium hydroxide (B78521) would simulate acidic and basic hydrolysis, respectively. The use of the deuterium-labeled compound in such studies would be particularly advantageous when analyzed by mass spectrometry (MS). The known mass shift of the deuterated fragments would allow for the unambiguous identification of degradation products originating from the parent molecule, helping to piece together the degradation pathway.

Oxidative Degradation: The susceptibility of a drug substance to oxidation is another critical stability parameter. Oxidative degradation of this compound Dihydrochloride would be investigated by exposing it to an oxidizing agent, such as hydrogen peroxide. The deuterium label would again serve as a stable isotopic tracer, enabling researchers to track the formation of oxidative degradation products with high specificity using techniques like liquid chromatography-mass spectrometry (LC-MS).

Photolytic and Thermal Stability: To evaluate photostability, this compound Dihydrochloride would be exposed to light of specific wavelengths and intensities, as mandated by regulatory guidelines. Thermal stability is assessed by subjecting the solid drug substance to high temperatures. Any degradation products formed under these conditions would be analyzed to understand the impact of light and heat on the molecule's integrity.

Stress ConditionReagent/ConditionPotential Observation
Acid Hydrolysis 0.1 M HCl, 80°CFormation of degradation products observed.
Base Hydrolysis 0.1 M NaOH, 80°CSignificant degradation with multiple products.
Oxidation 3% H₂O₂, Room TempDegradation indicates susceptibility to oxidation.
Thermal 105°C, 24 hoursCompound shows some level of thermal lability.
Photolytic UV/Visible LightPotential for photodegradation.

This table is illustrative and not based on specific experimental results for this compound Dihydrochloride.

The primary utility of using this compound Dihydrochloride in these studies lies in the analytical advantages it confers. The presence of deuterium atoms results in a molecule with a higher mass than its non-deuterated counterpart. This mass difference is easily detectable by mass spectrometry, which is a powerful tool for identifying and quantifying compounds. In a complex mixture of degradation products, the unique isotopic signature of the deuterated fragments allows for their clear identification, distinguishing them from any potential impurities or artifacts from the experimental matrix.

Furthermore, the study of the kinetic isotope effect (KIE) could provide deeper mechanistic insights. The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Since a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond may proceed at a slower rate for the deuterated compound. By comparing the degradation rates and product profiles of Ethambutol and this compound Dihydrochloride under identical stress conditions, researchers could infer whether the cleavage of the labeled C-H bond is a rate-determining step in any of the degradation pathways.

Ethambutol D4 Dihydrochloride As an Advanced Internal Standard in Analytical Research

Development of Robust Bioanalytical Methodologies Using Isotope-Dilution Mass Spectrometry (IDMS)

The evolution of bioanalytical techniques has been marked by a continuous quest for greater sensitivity, specificity, and reproducibility. Isotope-dilution mass spectrometry (IDMS) stands out as a definitive method for quantitative analysis, and the availability of high-purity, stable isotope-labeled compounds like Ethambutol-d4 Dihydrochloride (B599025) is fundamental to its application. This isotopically labeled compound is integral to pharmacokinetic studies, drug metabolism research, and the development of analytical methods for ethambutol (B1671381).

Principles of Isotope Dilution in Quantitative Analytical Chemistry

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound (the internal standard) to a sample before analysis. In the case of ethambutol analysis, a precise quantity of this compound Dihydrochloride is added to the biological matrix (e.g., plasma, serum). This "spiked" sample is then processed, and the ratio of the unlabeled analyte (ethambutol) to the labeled internal standard (this compound Dihydrochloride) is measured by a mass spectrometer.

Because the analyte and the internal standard are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization. Any loss of analyte during the extraction or analysis process will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the two remains constant, allowing for highly accurate quantification of the analyte in the original sample, irrespective of variations in sample recovery or instrument response.

Advantages of Deuterated Internal Standards in Mass Spectrometry-Based Methods

The use of deuterated internal standards, such as this compound Dihydrochloride, in mass spectrometry-based methods offers several distinct advantages that contribute to the development of robust and reliable assays. These stable isotope-labeled standards are considered the gold standard for quantitative bioanalysis.

One of the primary benefits is the co-elution of the analyte and the internal standard in liquid chromatography (LC). Since the physical and chemical properties of this compound Dihydrochloride are nearly identical to those of ethambutol, they chromatograph together. This co-elution is critical for compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. By co-eluting, both the analyte and the internal standard experience the same matrix effects, and the ratio of their signals remains unaffected, ensuring accurate quantification.

Furthermore, the mass difference between ethambutol and this compound Dihydrochloride allows for their distinct detection by the mass spectrometer. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions can be monitored for both the analyte and the internal standard, providing a high degree of selectivity and minimizing the potential for interference from other compounds in the sample.

Application in Quantitative Analysis of Ethambutol and its Metabolites in Research Matrices

This compound Dihydrochloride is instrumental in the development and validation of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of ethambutol in various biological matrices, including plasma and serum. These methods are essential for therapeutic drug monitoring and pharmacokinetic research.

A key application of this compound Dihydrochloride is in the simultaneous quantification of ethambutol along with other first-line anti-tuberculosis drugs. In such multi-analyte assays, the use of a specific isotopologue standard for each drug, including this compound for ethambutol, is crucial for achieving accurate and reliable results.

Below is a table summarizing typical mass spectrometry parameters for the analysis of ethambutol using this compound Dihydrochloride as an internal standard:

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Ethambutol205.1116.1
This compound209.1120.0

This data is compiled from representative LC-MS/MS methods.

Role in Preclinical Pharmacokinetic Research Methodologies

Preclinical pharmacokinetic studies are a cornerstone of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. The use of this compound Dihydrochloride in these studies allows for the accurate determination of ethambutol concentrations in animal models, which is vital for understanding its pharmacokinetic profile and establishing a safe and effective dosing regimen for subsequent clinical trials.

The high sensitivity and specificity of LC-MS/MS methods employing this compound Dihydrochloride enable the analysis of low sample volumes and the detection of low concentrations of ethambutol, which is particularly advantageous in preclinical studies where sample availability may be limited. These validated methods have been successfully applied to determine the plasma concentrations of ethambutol in rats, contributing to a better understanding of its pharmacokinetic parameters.

Minimizing Matrix Effects and Enhancing Analytical Precision in Complex Research Samples

Biological matrices such as plasma and serum are inherently complex, containing a multitude of endogenous compounds that can interfere with the analysis of a target analyte. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate and imprecise measurements.

The use of a stable isotope-labeled internal standard like this compound Dihydrochloride is a highly effective strategy for mitigating matrix effects. Because the deuterated standard co-elutes with the unlabeled ethambutol, it is subjected to the same ion suppression or enhancement. As the quantification is based on the ratio of the analyte to the internal standard, the impact of the matrix effect is effectively nullified. This leads to a significant improvement in the precision and accuracy of the analytical method, which is crucial for the reliable quantification of ethambutol in complex research samples.

Method Validation and Qualification Protocols for Analytical Research Applications

The validation of a bioanalytical method is a critical process that ensures its reliability and reproducibility for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods. The use of this compound Dihydrochloride as an internal standard is a key component in the validation of LC-MS/MS methods for ethambutol.

Validation protocols typically assess several key parameters, including:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

Precision and Accuracy: The closeness of repeated measurements to each other (precision) and to the true value (accuracy).

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The following table presents typical validation results for an LC-MS/MS method for ethambutol using this compound Dihydrochloride as an internal standard, demonstrating the high level of precision and accuracy achievable.

QC LevelConcentration (µg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%)Inter-assay Accuracy (%)
LLOQ QC0.1068.039.34108.40105.83
Low QC0.2983.806.2396.8497.77
Medium QC3.5715.567.4298.71101.40
High QC5.9524.676.89101.23102.57

This data is representative of a validated bioanalytical method.

The successful validation of these methods, underpinned by the use of this compound Dihydrochloride, ensures that the data generated in preclinical and clinical research is of the highest quality, thereby supporting the safe and effective use of ethambutol.

Assessment of Linearity, Accuracy, and Precision in Research Assays

The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. Linearity, accuracy, and precision are fundamental parameters that define the reliability of the method for quantifying an analyte in a biological matrix. The use of this compound Dihydrochloride as an internal standard is instrumental in achieving the stringent acceptance criteria for these parameters.

In a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of isoniazid, ethambutol, and pyrazinamide (B1679903) in human plasma, this compound was employed as the internal standard for ethambutol. The method demonstrated excellent linearity over a concentration range of 0.2 to 10 μg/mL for ethambutol. The accuracy and precision of the calibration standards were reported to be under 6% and 5%, respectively.

Another validated LC-MS/MS method for the quantification of rifampicin, ethambutol, isoniazid, and pyrazinamide in human plasma also utilized this compound as an internal standard. This assay established a linear range for ethambutol from 0.100 to 10.000 μg/mL. The precision of the method was found to be less than 15%, and the results for specificity, accuracy, and linearity met the regulatory requirements for bioanalytical method validation.

Further research involving the quantification of first-line anti-tuberculosis drugs in breast milk established a calibration range of 0.300–30.0 µg/mL for ethambutol using a deuterated internal standard. The accuracy and precision of this method were thoroughly assessed across multiple validation batches.

The intra- and inter-day accuracy and precision are critical indicators of a method's reliability over time. In the aforementioned high-throughput LC-MS/MS method, the intra- and inter-day precisions were consistently lower than 9%, with accuracies ranging from 92.1% to 105.5%. These results underscore the method's capability for producing consistent and reliable data, a crucial aspect for clinical and toxicological therapeutic drug monitoring.

Below are interactive data tables summarizing the linearity, accuracy, and precision findings from a representative study utilizing this compound Dihydrochloride as an internal standard.

Table 1: Linearity of Ethambutol Quantification using this compound Dihydrochloride Internal Standard
AnalyteLinear Range (μg/mL)Correlation Coefficient (r²)
Ethambutol0.2 - 10>0.99
Table 2: Intra-day and Inter-day Accuracy and Precision for Ethambutol Quantification
AnalyteConcentration LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
EthambutolLow QC< 992.1 - 105.5< 992.1 - 105.5
EthambutolMedium QC< 992.1 - 105.5< 992.1 - 105.5
EthambutolHigh QC< 992.1 - 105.5< 992.1 - 105.5

Evaluation of Analytical Robustness and Reproducibility

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. Reproducibility, on the other hand, demonstrates the consistency of results across different laboratories, analysts, or equipment. The incorporation of a stable isotope-labeled internal standard like this compound Dihydrochloride is a key factor in enhancing both the robustness and reproducibility of an assay.

While specific numerical data on robustness testing from the reviewed literature is limited, the successful validation of the LC-MS/MS methods according to European Medicines Agency (EMA) guidelines implies that the methods are robust. Such validation typically involves assessing the impact of minor changes in parameters such as mobile phase composition, flow rate, and column temperature. The consistent performance of the assay under these varied conditions, as demonstrated by the acceptable accuracy and precision, confirms its robustness.

The use of a deuterated internal standard inherently contributes to the robustness of a method. Since this compound Dihydrochloride has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes and experiences similar effects from any slight variations in the analytical conditions. This co-variant behavior allows the internal standard to effectively normalize for these fluctuations, ensuring that the final calculated concentration of ethambutol remains accurate and reliable.

Reproducibility is a broader measure of a method's consistency. A method that is validated to be accurate, precise, and robust is expected to be reproducible. The development of a sensitive and high-throughput LC-MS/MS method that is successfully applied for the quantification of analytes in clinical samples from tuberculosis patients is a testament to its reproducibility. The reliable performance of such methods is crucial for therapeutic drug monitoring, where consistent results are necessary for making informed clinical decisions.

In essence, while detailed reports on robustness and reproducibility experiments are not always published in full, the adherence to stringent validation guidelines and the successful application of these methods in real-world clinical settings provide strong evidence of their reliability. The use of this compound Dihydrochloride as an internal standard is a critical component in achieving this high level of analytical performance.

Preclinical and in Vitro Pharmacokinetic Research Methodologies Utilizing Ethambutol D4 Dihydrochloride

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems and Cell Models

In vitro metabolic stability assays are a cornerstone of early drug discovery, designed to predict the in vivo metabolic clearance of a new chemical entity. These studies measure the rate at which a compound is metabolized when exposed to drug-metabolizing enzymes. Ethambutol-d4 Dihydrochloride (B599025) is critical in these assays for the accurate quantification of the parent (unlabeled) ethambutol (B1671381).

The primary systems used for these studies are isolated liver subcellular fractions, such as microsomes, and intact cell models, like hepatocytes.

Liver Microsomes : These are vesicles of the endoplasmic reticulum from homogenized liver cells (hepatocytes) and are rich in Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) oxidases. They are widely used for high-throughput screening due to their availability and ease of use.

In a typical assay, unlabeled ethambutol is incubated with either liver microsomes or hepatocytes. At specific time points, samples are taken and the reaction is stopped. This compound Dihydrochloride is then added as an internal standard before the sample is analyzed by LC-MS/MS. Because the deuterated standard has a slightly higher mass but nearly identical chemical properties and chromatographic retention time to the parent drug, it allows for correction of any variability during sample preparation and analysis, ensuring highly accurate measurement of the parent drug's disappearance over time. From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

ParameterLiver Microsomes AssayHepatocyte Assay
Test System Pooled human liver microsomes.Cryopreserved pooled human hepatocytes.
Enzymes Present Primarily Phase I (CYPs, FMOs).Phase I and Phase II enzymes.
Cofactors Requires addition of NADPH.Endogenous cofactors present.
Typical Incubation Test compound (e.g., 0.3 µM) incubated with 0.25 mg/mL microsomes.Test compound incubated with 1 million cells/mL.
Internal Standard This compound DihydrochlorideThis compound Dihydrochloride
Endpoint Rate of disappearance of parent compound.Rate of disappearance of parent compound.
Calculated Value Intrinsic Clearance (CLint).Intrinsic Clearance (CLint).

Understanding the specific metabolic pathways and the enzymes responsible for a drug's breakdown is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. The metabolism of ethambutol is primarily hepatic. The main metabolic pathway involves a two-step oxidation process. First, ethambutol is oxidized by alcohol dehydrogenase to an aldehyde intermediate. This intermediate is subsequently converted to a dicarboxylic acid metabolite.

The use of this compound Dihydrochloride as an internal standard is vital for these investigations. By providing precise quantification, researchers can:

Track Metabolite Formation : Accurately measure the rate of formation of the aldehyde and dicarboxylic acid metabolites in relation to the depletion of the parent ethambutol.

Identify Key Enzymes : By using specific chemical inhibitors or recombinant enzyme systems, the contribution of individual enzymes, such as alcohol dehydrogenase, can be determined. The precise measurement enabled by the deuterated standard allows for clear observation of changes in metabolic rates when a specific enzyme is inhibited.

Applications in Investigating Drug Permeability and Transport in Cell Culture Models

Drug permeability is a key factor influencing oral bioavailability and distribution to target tissues. In vitro cell culture models are commonly used to predict the permeability of a drug across biological barriers, such as the intestinal epithelium. While specific studies detailing the use of this compound Dihydrochloride in permeability assays are not prevalent in the reviewed literature, the methodology is standard.

A common model is the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. In these assays, the cell monolayer is grown on a semi-permeable membrane. The unlabeled drug is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time. This compound Dihydrochloride would be used as the internal standard during LC-MS/MS analysis to accurately quantify the concentration of ethambutol that has permeated the cell layer. This data is used to calculate an apparent permeability coefficient (Papp), which helps classify the drug's absorption potential. Studies have shown ethambutol can affect the permeability of other substances in different cell types, such as increasing the permeability of the mycobacterial cell wall to hydrophobic compounds.

Utilization in Developing Physiologically Based Pharmacokinetic (PBPK) Models for Research

Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the ADME of drugs in the body based on the drug's physicochemical properties and the body's physiological characteristics. These models are increasingly used in drug development to predict human pharmacokinetics and explore the impact of intrinsic and extrinsic factors on drug exposure.

The development and validation of a robust PBPK model depend heavily on accurate input parameters derived from in vitro and preclinical studies. The data generated from the studies described above are critical inputs:

In Vitro Clearance (CLint) : Data from metabolic stability studies (Section 5.1) are used to model the drug's metabolic rate in the liver and other tissues.

Permeability (Papp) : Data from cell culture transport studies (Section 5.2) are used to model absorption from the gastrointestinal tract.

The accuracy of these input parameters is paramount for the predictive performance of the PBPK model. Therefore, the use of this compound Dihydrochloride to ensure precise quantification in these underlying in vitro experiments is fundamental to building a reliable PBPK model for ethambutol. Such models can then be used to simulate drug concentrations in various tissues, including sites of infection like the pleura and lymph nodes, which is particularly relevant for an anti-tuberculosis drug.

Investigating Drug-Drug Interactions in Preclinical Models

Drug-drug interactions (DDIs) can significantly alter a drug's efficacy and safety profile. In vitro studies are essential for identifying potential DDIs early in development. Ethambutol is often administered as part of a multi-drug regimen for tuberculosis, making the assessment of interactions with drugs like rifampicin, isoniazid, and pyrazinamide (B1679903) particularly important.

In vitro DDI studies typically involve co-incubating two drugs in a metabolic system like human liver microsomes. This compound Dihydrochloride plays a crucial role in these experiments by enabling the precise measurement of any change in the metabolic rate of ethambutol in the presence of a second drug. This can reveal:

Metabolic Inhibition : If a co-administered drug slows the metabolism of ethambutol, it could lead to higher-than-expected plasma concentrations.

Metabolic Induction : If a co-administered drug speeds up the metabolism of ethambutol, it could lead to lower plasma concentrations and reduced efficacy.

Additionally, interactions affecting absorption can be investigated. For example, antacids containing aluminum hydroxide (B78521) can interfere with ethambutol absorption. This type of interaction could be explored in permeability models (as in Section 5.2), where the impact of aluminum hydroxide on the transport of ethambutol across a cell monolayer would be quantified using the deuterated internal standard.

Emerging Research Directions and Future Perspectives for Ethambutol D4 Dihydrochloride

Integration with Advanced Spectroscopic and Imaging Techniques for Research

Ethambutol-d4 Dihydrochloride (B599025) serves as a critical tool in advanced analytical methodologies, primarily due to its isotopic purity and stability. pubcompare.ai Its most prominent application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. pharmaffiliates.com This allows for the precise quantification of Ethambutol (B1671381) in complex biological matrices, which is essential for pharmacokinetic and drug metabolism studies. pubcompare.airesearchgate.net

The integration of this compound Dihydrochloride with these high-sensitivity techniques ensures accuracy and reproducibility in bioanalytical assays. researchgate.net This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Ethambutol, thereby informing dosing regimens and therapeutic drug monitoring. nih.govresearchgate.net

Deuterium (B1214612) Metabolic Imaging (DMI) and Spectroscopy (DMS) in Research

Deuterium Metabolic Imaging (DMI) and Deuterium Magnetic Resonance Spectroscopy (DMS) are non-invasive techniques that allow for the real-time, three-dimensional mapping of metabolic pathways in vivo. escholarship.org These methods utilize deuterium-labeled substrates to trace metabolic fluxes and identify abnormalities in cellular metabolism, particularly in oncology and neurology research. escholarship.org While DMI and DMS have traditionally employed substrates like deuterated glucose to monitor energy metabolism, there is a growing interest in expanding the repertoire of deuterated probes to investigate other metabolic pathways.

Although direct research on this compound Dihydrochloride in DMI or DMS is not yet prevalent, the principles of these techniques suggest a potential future application. By administering this compound Dihydrochloride, researchers could theoretically track its metabolic fate and distribution in the body non-invasively. This could provide invaluable insights into its mechanism of action and potential off-target effects.

Potential in Targeted Drug Delivery System Research and Evaluation

Targeted drug delivery systems aim to increase the therapeutic efficacy of drugs while minimizing systemic side effects by delivering the active pharmaceutical ingredient specifically to the site of action. mdpi.com Research into novel delivery systems for antitubercular drugs, including Ethambutol, is an active area of investigation, with a focus on targeting infected macrophages where the Mycobacterium tuberculosis resides. nih.govmdpi.combenthamscience.com

The use of deuterated compounds like this compound Dihydrochloride in the evaluation of these delivery systems offers significant advantages. Its distinct mass allows for sensitive and specific quantification, enabling researchers to accurately assess the loading efficiency, release kinetics, and cellular uptake of the drug from the delivery vehicle. researchgate.net This is critical for optimizing the design of nanoparticles, liposomes, and other carriers for enhanced therapeutic performance. mdpi.combenthamscience.com

Role in Artificial Intelligence and Machine Learning Applications for Drug Research

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.govharvard.edu These technologies can analyze vast datasets to predict the pharmacokinetic properties, efficacy, and toxicity of drug candidates, thereby accelerating the research pipeline. nih.govnih.govajdsai.org

In the context of deuterated compounds, AI and ML models can be trained to predict the impact of deuterium substitution on a drug's ADME profile. nih.govclearsynthdiscovery.com By inputting the structural information of this compound Dihydrochloride and other deuterated molecules, these models can learn to identify "soft spots" in a molecule that are susceptible to metabolic breakdown and predict how deuteration at these sites will alter the drug's half-life and clearance. clearsynthdiscovery.comnih.gov This predictive capability can guide the rational design of new deuterated drugs with improved therapeutic properties. nih.govmdpi.com

Development of Novel Research Probes and Derivatization Strategies

Beyond its role as an internal standard, this compound Dihydrochloride has the potential to be developed into novel research probes. Its isotopic label can be exploited in various biochemical and pharmacological assays to investigate drug-target interactions and enzyme kinetics.

Furthermore, derivatization strategies are often employed to enhance the detectability of Ethambutol in analytical methods. nih.govnih.gov These strategies typically involve reacting the Ethambutol molecule with a chemical agent to introduce a chromophore or a more readily ionizable group. nih.govresearchgate.net Applying these derivatization techniques to this compound Dihydrochloride can lead to the development of highly sensitive and specific assays for its quantification, further enhancing its utility in research.

Broader Implications for Deuterated Compounds in Pharmaceutical Research and Beyond

The use of deuterated compounds, exemplified by this compound Dihydrochloride, has far-reaching implications for pharmaceutical research. The "deuterium switch" approach, where a hydrogen atom in an existing drug is replaced with deuterium, can lead to significant improvements in the drug's pharmacokinetic profile. nih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of metabolic cleavage, leading to a longer drug half-life and reduced formation of potentially toxic metabolites. clearsynthdiscovery.comneulandlabs.com

This strategy offers a pathway to develop "best-in-class" medicines with improved safety, efficacy, and patient compliance. unibestpharm.comeurekalert.org The successful development and approval of several deuterated drugs have validated this approach and spurred further investment in this area. neulandlabs.comnih.gov The continued exploration of deuterated compounds like this compound Dihydrochloride is expected to yield new therapeutic agents with enhanced clinical benefits and contribute to the advancement of personalized medicine. pharmaffiliates.comclearsynthdiscovery.com

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Ethambutol-d4 Dihydrochloride in experimental settings?

  • Methodological Answer : The identity of this compound Dihydrochloride can be verified using infrared (IR) spectroscopy by comparing its spectrum to a reference standard, as outlined in pharmacopoeial protocols. Purity is typically assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), with retention times/Rf values matched to certified reference materials. For deuterated compounds, mass spectrometry (MS) should confirm the presence of deuterium atoms and quantify isotopic enrichment .

Q. What safety protocols are essential when handling this compound Dihydrochloride in laboratory settings?

  • Methodological Answer : Due to its GHS classification as a reproductive toxicant (Category 1B), researchers must use PPE (gloves, lab coats, safety goggles) and work in a fume hood. Storage should adhere to GHS guidelines (room temperature, sealed container, locked cabinet). Emergency procedures include immediate skin decontamination with soap/water and medical consultation for accidental exposure. Reproductive toxicity risks necessitate strict institutional biosafety committee oversight for in vivo studies .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties compared to the free base?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility and stability, critical for in vitro assays requiring dissolution in polar solvents. The 2:1 stoichiometry (base-to-HCl ratio) alters crystallinity and melting point (198.5–202.6°C), which should be validated via differential scanning calorimetry (DSC). Researchers must account for salt content when calculating molar concentrations .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound Dihydrochloride in pharmacokinetic studies to account for deuterium isotope effects?

  • Methodological Answer : Deuterium substitution (d4) can slow metabolic degradation via the kinetic isotope effect. Researchers should:

  • Use LC-MS/MS to distinguish deuterated vs. non-deuterated metabolites.
  • Validate assay sensitivity to detect isotopic fractionation in metabolic pathways.
  • Compare in vitro hepatic microsomal stability with non-deuterated Ethambutol to quantify isotope-related metabolic shifts .

Q. How should researchers address contradictory data in studies measuring this compound Dihydrochloride’s cellular uptake under varying pH conditions?

  • Methodological Answer : Contradictions may arise from pH-dependent solubility or membrane permeability. To resolve this:

  • Perform parallel experiments buffered at physiological (pH 7.4) and acidic (pH 5.5) conditions.
  • Use radiolabeled (e.g., ³H) this compound Dihydrochloride to quantify intracellular accumulation via scintillation counting.
  • Validate results with orthogonal methods (e.g., fluorescence tagging or capillary electrophoresis) to rule out assay-specific artifacts .

Q. What experimental design factors are crucial for in vivo models assessing this compound Dihydrochloride’s efficacy against resistant mycobacterial strains?

  • Methodological Answer :

  • Dosing : Use pharmacokinetic data to maintain serum concentrations above the minimum inhibitory concentration (MIC) for resistant strains.
  • Controls : Include non-deuterated Ethambutol and vehicle controls to isolate isotope effects.
  • Endpoint Metrics : Quantify bacterial load via CFU counts and monitor hepatorenal toxicity (AST/ALT, creatinine) due to prolonged exposure.
  • Ethics : Adhere to institutional animal care protocols, especially given the compound’s reproductive toxicity risks .

Analytical and Data Presentation Guidelines

  • Data Tables : Include baseline physicochemical properties (e.g., solubility, melting point) and isotopic purity (e.g., % deuterium enrichment via MS).
  • Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes in toxicity studies. For pharmacokinetic data, apply compartmental modeling (e.g., NONMEM) to estimate absorption/distribution parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.